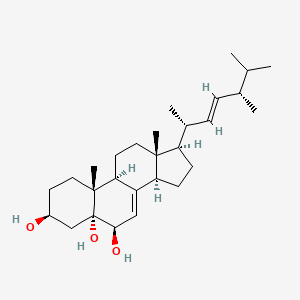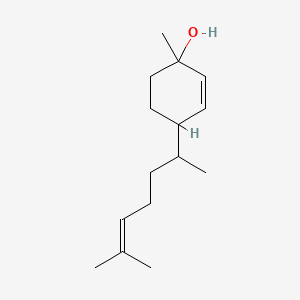
Doisynolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doisynolic acid: is a synthetic, nonsteroidal estrogen compound that exhibits high oral activity. It was discovered in the late 1930s as a degradation product of estradiol or estrone when reacted with potassium hydroxide, a strong base . The compound is named after Edward Adelbert Doisy, a pioneer in estrogen research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Doisynolic acid can be synthesized through the reaction of estradiol or estrone with potassium hydroxide. This reaction results in the formation of this compound as a degradation product . The reaction conditions typically involve heating the reactants to a high temperature to facilitate the degradation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Doisynolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Doisynolic acid serves as a precursor for the synthesis of other nonsteroidal estrogens. It is used in research to study the structure-activity relationships of estrogenic compounds .
Biology: In biological research, this compound is used to investigate estrogen receptor interactions and the effects of estrogenic compounds on cellular processes .
Medicine: It is also being studied for its effects on metabolic disorders, obesity, diabetes, cardiovascular disease, and prostate cancer .
Industry: this compound and its derivatives are used in the development of pharmaceuticals and other estrogenic compounds .
Mecanismo De Acción
Doisynolic acid exerts its effects by binding to estrogen receptors, specifically estrogen receptor-α and estrogen receptor-β . This binding activates the receptors, leading to the regulation of gene expression and various cellular processes. The compound’s estrogenic activity is attributed to its structural similarity to 17β-estradiol .
Comparación Con Compuestos Similares
- Methallenestril
- Fenestrel
- Carbestrol
- Doisynoestrol
Comparison: Doisynolic acid is unique due to its high oral activity and potent estrogenic effects . Compared to other similar compounds, it exhibits a higher degree of potency and stability. Methallenestril, fenestrel, and carbestrol are seco-analogues of this compound, while doisynoestrol is a methyl ether derivative .
Propiedades
Número CAS |
482-49-5 |
|---|---|
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(1S,2S,4aS,10aR)-1-ethyl-7-hydroxy-2-methyl-3,4,4a,9,10,10a-hexahydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H24O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h5,7,10,14-16,19H,3-4,6,8-9H2,1-2H3,(H,20,21)/t14-,15-,16+,18+/m1/s1 |
Clave InChI |
GEGYYIFBFKSCPK-CBZIJGRNSA-N |
SMILES |
CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |
SMILES isomérico |
CC[C@H]1[C@@H]2CCC3=C([C@H]2CC[C@]1(C)C(=O)O)C=CC(=C3)O |
SMILES canónico |
CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |
Sinónimos |
doisynolic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)





![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)


